molecular formula C7H3F6NO B1391519 2-Difluoromethoxy-3-fluoro-6-(trifluoromethyl)pyridine CAS No. 1214372-49-2

2-Difluoromethoxy-3-fluoro-6-(trifluoromethyl)pyridine

Cat. No. B1391519
CAS RN: 1214372-49-2
M. Wt: 231.09 g/mol
InChI Key: SNTPATKWFZIQDI-UHFFFAOYSA-N
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Description

DFMP is a heterocyclic compound with a distinct chemical structure. It contains three fluorine atoms, a methyl group, and a pyridine ring. The presence of fluorine and the pyridine moiety contributes to its unique physical and chemical properties. DFMP and its derivatives play a crucial role in the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

DFMP can be synthesized using various methods. One common approach involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring. Another method utilizes the assembly of pyridine from a trifluoromethyl-containing building block. These synthetic routes allow for the incorporation of the trifluoromethyl group into the pyridine structure .


Molecular Structure Analysis

The molecular formula of DFMP is C7H3F6NO . Its structure consists of a pyridine ring with a trifluoromethyl group at position 6 and a difluoromethoxy group at position 2. The fluorine atoms contribute to its unique properties and potential biological activities .


Chemical Reactions Analysis

DFMP can participate in various chemical reactions, including amination reactions to form aminopyridines. Additionally, it serves as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

properties

IUPAC Name

2-(difluoromethoxy)-3-fluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6NO/c8-3-1-2-4(7(11,12)13)14-5(3)15-6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTPATKWFZIQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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